N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15310148
InChI: InChI=1S/C18H16ClNO2/c1-11-7-8-14-13(10-22-18(14)12(11)2)9-17(21)20-16-6-4-3-5-15(16)19/h3-8,10H,9H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.8 g/mol

N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15310148

Molecular Formula: C18H16ClNO2

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
IUPAC Name N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C18H16ClNO2/c1-11-7-8-14-13(10-22-18(14)12(11)2)9-17(21)20-16-6-4-3-5-15(16)19/h3-8,10H,9H2,1-2H3,(H,20,21)
Standard InChI Key DTHSAOWSABRDAZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3Cl)C

Introduction

N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chlorophenyl group with a benzofuran moiety, which may contribute to its pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor progress and confirm product identity.

The compound can undergo various chemical reactions, including hydrolysis of the acetamide group to form the corresponding carboxylic acid and amine. The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions. Additionally, the benzofuran moiety can engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Potential Applications and Biological Activity

N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide holds potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications influence biological activity.

Comparison with Similar Compounds

Compounds with similar structures, such as N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, also exhibit potential biological activities due to their benzofuran and chlorophenyl groups. These compounds are often associated with various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Compound NameStructure FeaturesUnique Aspects
N-(2-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideChlorophenyl and benzofuran moietiesPotential pharmacological properties
N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamideChlorophenyl and benzofuran moietiesAnti-inflammatory, analgesic, antimicrobial effects
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-acetylphenolPiperazine and acetophenone moietiesPotential use in neuropharmacology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator